Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate

Catalog No.
S3032039
CAS No.
2375258-95-8
M.F
C16H24BrN3O2
M. Wt
370.291
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methy...

CAS Number

2375258-95-8

Product Name

Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate

IUPAC Name

tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate

Molecular Formula

C16H24BrN3O2

Molecular Weight

370.291

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-8-13(9-12)20(4)10-11-6-5-7-14(17)18-11/h5-7,12-13H,8-10H2,1-4H3,(H,19,21)

InChI Key

MXSIARFBKGVPQZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CC(C1)N(C)CC2=NC(=CC=C2)Br

Solubility

not available

Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate is a complex organic compound characterized by its unique molecular structure. The compound features a tert-butyl group, a carbamate functional group, and a cyclobutyl ring substituted with a 6-bromopyridin-2-ylmethyl-methylamino moiety. Its molecular formula is C16H23BrN2O3C_{16}H_{23}BrN_{2}O_{3}, and it has a molecular weight of approximately 371.27 g/mol. This compound is primarily utilized in pharmaceutical research due to its potential biological activities.

The reactivity of tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate can be attributed to the presence of the carbamate group, which can undergo hydrolysis under basic or acidic conditions to yield the corresponding amine and carbon dioxide. Additionally, the bromine atom on the pyridine ring may participate in nucleophilic substitution reactions, allowing for further functionalization or modification of the compound.

Preliminary studies suggest that tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate exhibits significant biological activity, particularly in the realm of medicinal chemistry. Compounds with similar structures have been investigated for their potential as inhibitors in various biological pathways, including those related to cancer and neurodegenerative diseases. The specific mechanisms of action for this compound require further investigation but are expected to involve interactions with specific receptors or enzymes.

The synthesis of tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate typically involves several steps:

  • Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Bromopyridine Moiety: The brominated pyridine can be synthesized through halogenation reactions on pyridine derivatives.
  • Carbamate Formation: The final step involves reacting the cyclobutyl intermediate with tert-butyl carbamate under appropriate conditions to yield the target compound.

These synthetic routes often require careful control of reaction conditions to maximize yield and purity.

Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate is primarily researched for its applications in drug development. Its unique structure may contribute to its efficacy as a therapeutic agent in treating various diseases, particularly those involving neurological pathways or cancer-related mechanisms. Additionally, it may serve as a valuable building block in organic synthesis for creating more complex molecules.

Interaction studies involving tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate have indicated potential binding affinities with specific biological targets, such as receptors involved in neurotransmission or cellular signaling pathways. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, providing insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
Tert-butyl N-[cis-3-(methylamino)cyclobutyl]carbamateC10H20N2O2C_{10}H_{20}N_{2}O_{2}Contains a methylamino group; simpler structure
Tert-butyl (6-bromopyridin-3-yl)methylcarbamateC14H21BrN2O3C_{14}H_{21}BrN_{2}O_{3}Features methoxy substitution; different position of bromine
Tert-butyl (3-bromopyridin-2-yl)methylcarbamateC11H15BrN2OC_{11}H_{15}BrN_{2}OLacks cyclobutyl ring; simpler backbone

These compounds illustrate variations in structure that may influence their biological activity and therapeutic applications. The distinct combination of functional groups and ring structures in tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate contributes to its unique properties compared to these similar compounds.

XLogP3

3.1

Dates

Modify: 2023-08-17

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